

Rivaroxaban: A Comprehensive Technical Guide to its Molecular Structure and Synthesis

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Compound of Interest

Compound Name: Rivaroxaban

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure and synthesis of **rivaroxaban**, a potent, orally bioavailable direct inhibitor of Factor Xa.[1] Marketed under the brand name Xarelto®, it is a widely prescribed anticoagulant for the treatment and prevention of various thromboembolic disorders.[2][3] This document details its chemical characteristics, key structural features, established synthetic pathways with experimental protocols, and its mechanism of action within the coagulation cascade.

Molecular Structure and Physicochemical Properties

Rivaroxaban is a pure (S)-enantiomer with a complex molecular architecture.[4] Its structure is a derivative of morpholine and thiophene and is characterized by a central oxazolidinone core.[2][5] This core structure is also found in the antibiotic linezolid.[2]

The IUPAC name for **rivaroxaban** is (S)-5-chloro-N-{{2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl}methyl}thiophene-2-carboxamide.[1][2] It is an odorless, non-hygroscopic, white to yellowish powder that is practically insoluble in water and only slightly soluble in organic solvents.[4][6]

Key Structural Features

The **rivaroxaban** molecule can be dissected into three main components:

- Chlorothiophene moiety: This aromatic ring with a chlorine substituent plays a crucial role in the molecule's binding to the S1 pocket of Factor Xa.[\[6\]](#)
- Oxazolidinone core: This five-membered heterocyclic ring is a key structural element shared with other bioactive compounds and is central to the molecule's overall conformation.[\[2\]](#)
- Morpholinone-phenyl group: This part of the molecule contributes to its binding affinity and pharmacokinetic properties.

Physicochemical Data

The key quantitative data for **rivaroxaban** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₁₈ ClN ₃ O ₅ S	[1] [7]
Molecular Weight	435.88 g/mol	[1] [7]
CAS Number	366789-02-8	[2] [7]
Appearance	White to yellowish powder	[4]
Purity	≥99%	[7]
Hydrogen Bond Donors	1	[8]
Rotatable Bonds	6	[8]
Topological Polar Surface Area	116.42 Å ²	[8]
Elemental Analysis	C: 52.35%, H: 4.16%, Cl: 8.13%, N: 9.64%, O: 18.35%, S: 7.36%	[1]

Synthesis of Rivaroxaban

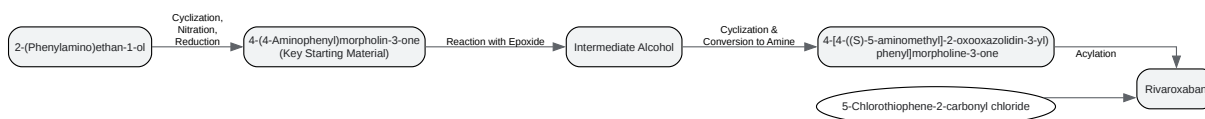
Several synthetic routes for **rivaroxaban** have been developed. A common and efficient approach involves the reaction of 4-(4-aminophenyl)morpholin-3-one with a suitable electrophile to form the oxazolidinone ring, followed by coupling with 5-chlorothiophene-2-carbonyl chloride.

A Representative Synthetic Scheme

A widely cited synthesis of **rivaroxaban** proceeds through the following key steps:

- Preparation of the key starting material, 4-(4-aminophenyl)morpholin-3-one, through the cyclization of 2-(phenylamino)ethan-1-ol with chloroacetyl chloride, followed by nitration and subsequent reduction of the nitro group.[9]
- Reaction of 4-(4-aminophenyl)morpholin-3-one with an epoxide to introduce the propanolamine side chain.
- Cyclization to form the oxazolidinone ring.
- Conversion of the terminal alcohol to an amine.
- Finally, acylation of the amine with 5-chlorothiophene-2-carbonyl chloride to yield **rivaroxaban**. [3]

The logical relationship of a common synthetic pathway is illustrated in the diagram below.



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*A simplified logical workflow for the synthesis of **rivaroxaban**.*

Detailed Experimental Protocol: Final Acylation Step

The final step in the synthesis of **rivaroxaban** is the acylation of 4-[4-((S)-5-aminomethyl)-2-oxooxazolidin-3-yl]phenylmorpholine-3-one with 5-chlorothiophene-2-carbonyl chloride.[3] The following protocol is adapted from published literature.

Materials:

- 4-[4-((S)-5-aminomethyl]-2-oxooxazolidin-3-yl) phenyl]morpholine-3-one methanesulfonate salt
- 5-chlorothiophene-2-carbonyl chloride
- Potassium bicarbonate (KHCO_3)
- Methyl ethyl ketone (MEK)
- Toluene
- Water
- Ethanol

Procedure:

- The methanesulfonate salt of (S)-4-[4-(5-aminomethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one (2.0 kg) is dissolved in a mixture of 5.0 L of methyl ethyl ketone (MEK) and 10.0 L of water.[3]
- A solution of potassium bicarbonate (1.55 kg in 5.0 L of water) is added to the mixture, which is then stirred and cooled to 15°C.[3]
- A solution of 5-chlorothiophene-2-carbonyl chloride (13.9 L, 2.14 M in toluene) in 6.0 L of MEK is added.[3]
- The reaction mixture is stirred at 20°C for 15 minutes.[3]
- After the reaction is complete, ethanol (16.0 L) is added, and the mixture is stirred at 35°C for 30 minutes.[3]
- The mixture is then heated to 50°C for 30 minutes and filtered.[3]
- The clear filtrate is cooled to 5°C and stirred for 2 hours to allow for crystallization.[3]
- The resulting product is collected by filtration, washed with hot water (2 x 2.5 L, 60°C) and ethanol (2 x 3.0 L), and then dried under vacuum to yield **rivaroxaban**. [3]

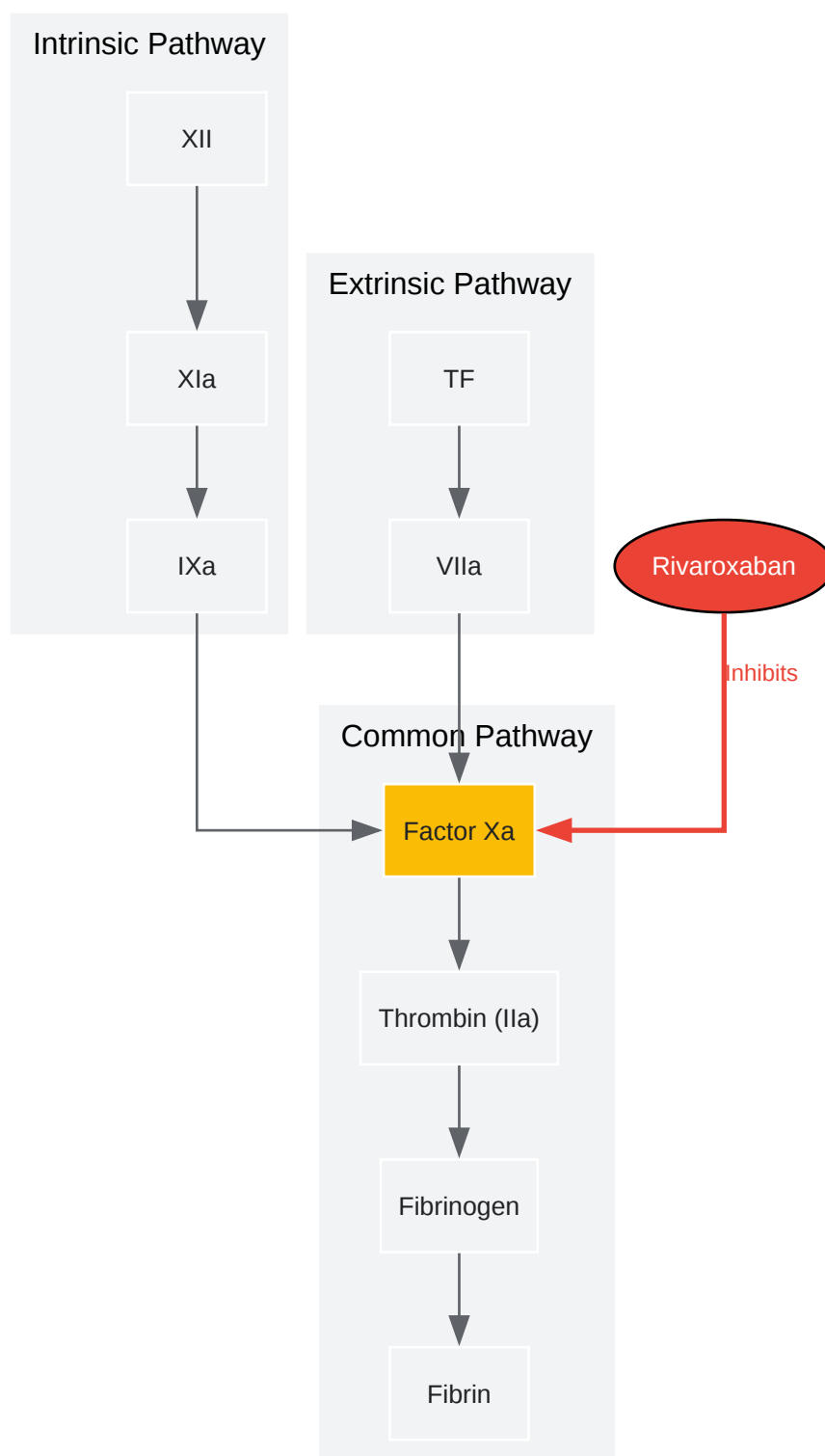
Synthesis Data

Parameter	Value	Reference
Yield	96% (for the final acylation step)	[3]
Melting Point	229.5-231 °C	[3]
Purity (HPLC)	99.95%	[3]
(R)-isomer	< 0.03%	[3]

Mechanism of Action and Signaling Pathway

Rivaroxaban is a selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[2] By inhibiting FXa, **rivaroxaban** effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[10] This, in turn, prevents the formation of fibrin clots.[10][11] **Rivaroxaban** inhibits both free FXa and FXa bound in the prothrombinase complex.[2]

The coagulation cascade and the point of inhibition by **rivaroxaban** are depicted below.



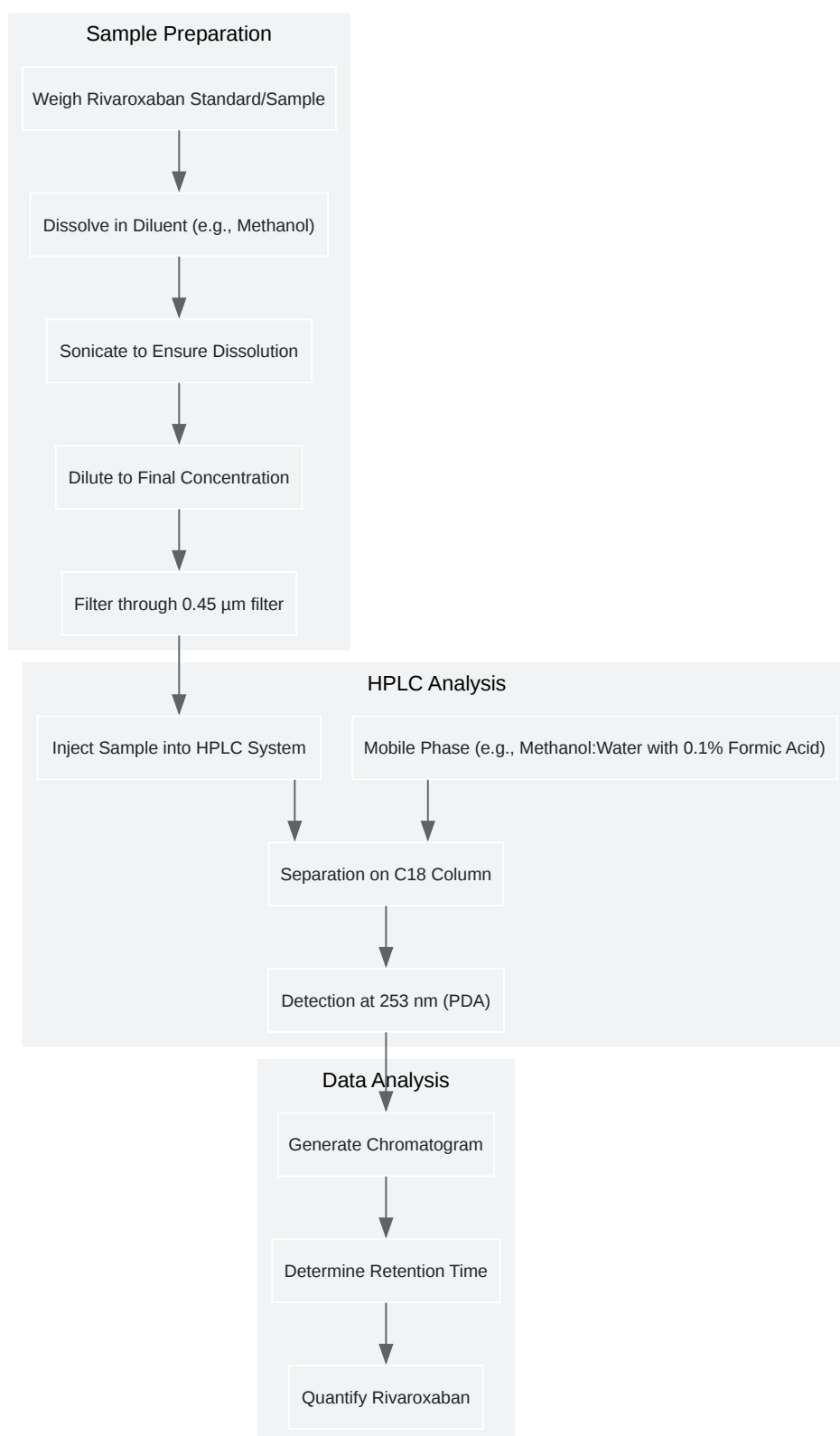
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The coagulation cascade and the inhibitory action of **rivaroxaban** on Factor Xa.

Recent studies have also suggested that **rivaroxaban** may have anti-inflammatory and pro-fibrinolytic properties through its effects on the NF- κ B signaling pathway.^[12]

Experimental Workflows: Quality Control and Analysis

The quality and purity of **rivaroxaban** in bulk drug and pharmaceutical dosage forms are typically assessed using High-Performance Liquid Chromatography (HPLC).^{[13][14][15]} A standard workflow for the RP-HPLC analysis of **rivaroxaban** is outlined below.



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*A typical experimental workflow for the RP-HPLC analysis of **rivaroxaban**.*

This workflow ensures the accurate and precise quantification of **rivaroxaban**, which is essential for quality control in pharmaceutical manufacturing.[14][15] The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[14]

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